
(E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H16Cl2N4O2 and its molecular weight is 391.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
- New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, including compounds with structural similarities to the chemical of interest, have been synthesized and evaluated for their antimicrobial activities. Certain derivatives showed good activity against standard drugs, indicating their potential in developing new antimicrobial agents (Patel & Shaikh, 2011).
Antitumor Activities
- Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their anticholinesterase and antioxidant activities. Some of these compounds exhibited inhibitory activity against cholinesterases, with specific derivatives showing significant potency, suggesting their utility in designing new treatments for diseases related to cholinesterase malfunction (Kurt et al., 2015).
Anti-Inflammatory and Analgesic Agents
- A study synthesized new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and evaluated them for potential anti-inflammatory and analgesic activity, highlighting the chemical scaffold's relevance in developing new therapeutic agents (Farag et al., 2012).
DNA-Binding Properties
- Research on N-alkyl(anilino)quinazoline derivatives explored their synthesis and evaluated their cytotoxic activities along with their potential to bind to DNA. This study found significant DNA interaction for certain derivatives, indicating the quinazolinone nucleus's efficiency in binding to DNA through an intercalative process (Garofalo et al., 2010).
Anti-Inflammatory Effects
- The anti-inflammatory effects of compounds structurally related to the chemical of interest were investigated, demonstrating their capability to inhibit oedema formation. This suggests the peripheral benzodiazepine receptor ligands' potential role in modulating inflammatory responses (Torres et al., 1999).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dichloroaniline followed by the addition of urea. The reaction is carried out under reflux conditions in the presence of a suitable catalyst.", "Starting Materials": [ "3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dichloroaniline", "Urea", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one and 3,4-dichloroaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux conditions for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Dissolve the product in a suitable solvent such as hot ethanol or hot methanol.", "Step 6: Add urea to the reaction mixture and heat under reflux conditions for several hours until the reaction is complete.", "Step 7: Cool the reaction mixture and filter the precipitated product.", "Step 8: Recrystallize the product from a suitable solvent such as hot ethanol or hot methanol to obtain the pure compound." ] } | |
| 899972-88-4 | |
Formule moléculaire |
C18H16Cl2N4O2 |
Poids moléculaire |
391.25 |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-10(2)24-16(12-5-3-4-6-15(12)22-18(24)26)23-17(25)21-11-7-8-13(19)14(20)9-11/h3-10H,1-2H3,(H2,21,23,25) |
Clé InChI |
HGBJHYCZCAHZBJ-XQNSMLJCSA-N |
SMILES |
CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2642993.png)
![5-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B2642996.png)
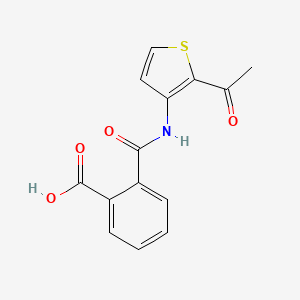
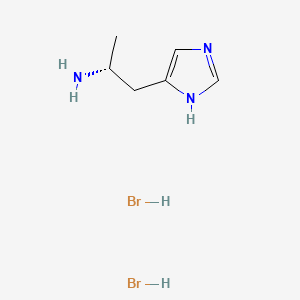
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)
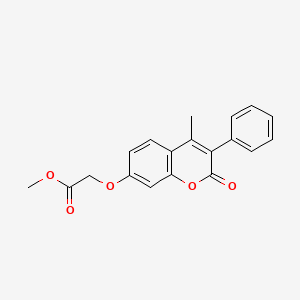
![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)


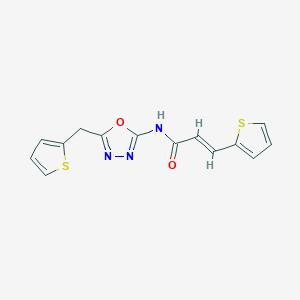
![4-[(2,6-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2643008.png)
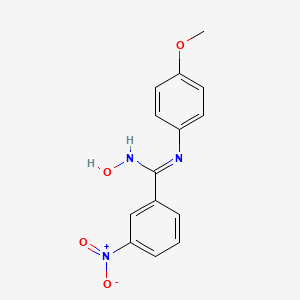

![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)
